
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine
Overview
Description
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 1-methyl-1H-imidazol-2-yl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine typically involves the following steps:
Imidazole Derivatization: The imidazole ring can be functionalized by introducing a methyl group at the 1-position using methylating agents like methyl iodide.
Methanamine Formation: The final step involves the formation of the methanamine moiety, which can be achieved through reductive amination reactions using suitable amines and reducing agents.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the imidazole ring to its reduced form.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective and efficient transformations. Major products formed from these reactions include imidazole derivatives, cyclopropyl amines, and fused ring systems.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
The compound serves as a crucial building block in the synthesis of more complex organic molecules and pharmaceuticals. Its imidazole ring can be functionalized to create derivatives with enhanced properties, making it valuable in medicinal chemistry.
Synthetic Pathways
The synthesis typically involves:
- Imidazole Derivatization : Methylating agents like methyl iodide are used to introduce a methyl group on the imidazole ring.
- Methanamine Formation : This is achieved through reductive amination reactions, utilizing suitable amines and reducing agents.
Biological Applications
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties against various pathogens. The compound exhibits broad-spectrum activity, particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity Summary
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL | Antibacterial |
Escherichia coli | 0.0195 mg/mL | Antibacterial |
Candida albicans | 0.0048 mg/mL | Antifungal |
Bacillus mycoides | 0.0098 mg/mL | Antifungal |
The biological activity is attributed to several mechanisms:
- Enzyme Interaction : The imidazole ring interacts with enzymes, potentially inhibiting their activity.
- Membrane Disruption : It disrupts microbial cell membranes leading to cell death.
- Induction of Apoptosis : In cancer cells, it may induce apoptosis through modulation of specific cellular pathways.
Medicinal Chemistry
Research is ongoing to explore the compound's potential as a therapeutic agent in various diseases, including cancer and infectious diseases. Its unique structure enhances its binding affinity to biological targets, making it a candidate for drug development.
Case Study: Efficacy Against Cancer Cells
In a study evaluating the cytotoxic effects of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine on cancer cell lines, significant inhibition of cell proliferation was observed. The mechanism involved apoptosis induction through caspase activation pathways.
Industrial Applications
The compound is also utilized in the development of new materials and chemical processes within the pharmaceutical industry. Its unique properties allow for the creation of innovative formulations that can enhance drug delivery systems and improve therapeutic efficacy.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of microbial cell membranes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine can be compared with similar compounds such as:
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine: This compound has a similar imidazole structure but lacks the cyclopropyl group, which may result in different biological activities and chemical reactivity.
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride:
The uniqueness of this compound lies in its combination of the cyclopropyl and imidazole moieties, which confer distinct chemical and biological properties.
Biological Activity
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-YL)methanamine (CAS No. 927986-30-9) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₃N₃
- Molecular Weight : 151.21 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 292.3°C
- Flash Point : 130.6°C
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Summary
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL | Antibacterial |
Escherichia coli | 0.0195 mg/mL | Antibacterial |
Candida albicans | 0.0048 mg/mL | Antifungal |
Bacillus mycoides | 0.0098 mg/mL | Antifungal |
The compound has shown broad-spectrum activity, particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The imidazole ring may interact with various enzymes, potentially inhibiting their activity.
- Membrane Disruption : The compound can disrupt microbial cell membranes, leading to cell death.
- Induction of Apoptosis : In cancer cells, it may induce apoptosis through modulation of specific cellular pathways .
Study on Antimicrobial Efficacy
In a recent study, the efficacy of the compound was evaluated against a panel of microbial pathogens. The results indicated that it not only inhibited the growth of tested strains but also demonstrated rapid bactericidal effects within hours of exposure .
Structure-Activity Relationship (SAR)
A structure-activity relationship study comparing this compound with similar compounds revealed that the presence of the cyclopropyl group significantly enhances its binding affinity and biological activity compared to compounds lacking this moiety .
Properties
IUPAC Name |
cyclopropyl-(1-methylimidazol-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-5-4-10-8(11)7(9)6-2-3-6/h4-7H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAHJVSDSGXTPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586433 | |
Record name | 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927986-30-9 | |
Record name | 1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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